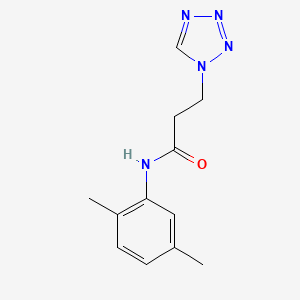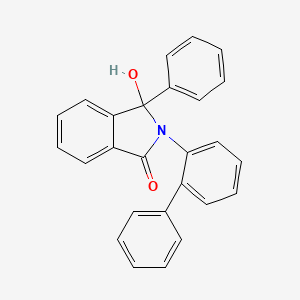
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a tetrazole ring, which is known for its stability and biological activity, and a dimethylphenyl group, which can influence the compound’s chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Amide Formation: The tetrazole intermediate is then reacted with 2,5-dimethylphenylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to the biological activity of the tetrazole ring.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, with the tetrazole ring playing a key role in binding interactions. The dimethylphenyl group could influence the compound’s hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)butanamide: Similar structure with an additional carbon in the alkyl chain.
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)ethanamide: Similar structure with one less carbon in the alkyl chain.
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamine: Similar structure with an amine group instead of an amide.
Uniqueness
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of a tetrazole ring and a dimethylphenyl group, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N5O |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H15N5O/c1-9-3-4-10(2)11(7-9)14-12(18)5-6-17-8-13-15-16-17/h3-4,7-8H,5-6H2,1-2H3,(H,14,18) |
InChI Key |
KDRCECLFHOINEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11498772.png)
![4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11498774.png)
![N-[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-yl]cyclopropanecarboxamide](/img/structure/B11498775.png)

![3-(5-Bromofuran-2-yl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11498788.png)
![4-amino-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11498792.png)

![Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate](/img/structure/B11498803.png)
![Benzamide, 3-methyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B11498818.png)
![N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide](/img/structure/B11498822.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B11498824.png)
![7-(azepan-1-yl)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498827.png)
![5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11498832.png)
![1H-Pyrazole-5-carboxamide, 1-methyl-3-propyl-N-(1-tricyclo[3.3.1.1(3,7)]dec-1-ylethyl)-](/img/structure/B11498833.png)
